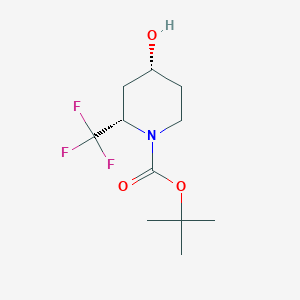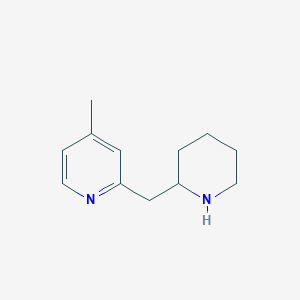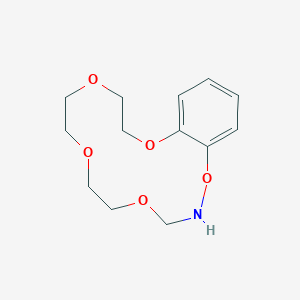![molecular formula C16H13N3 B13111431 2-([2,2'-Bipyridin]-5-yl)aniline](/img/structure/B13111431.png)
2-([2,2'-Bipyridin]-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([2,2’-Bipyridin]-5-yl)aniline is an organic compound that features a bipyridine moiety attached to an aniline group. This compound is of interest due to its unique structural properties, which make it a valuable ligand in coordination chemistry and a potential candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([2,2’-Bipyridin]-5-yl)aniline typically involves the coupling of 2,2’-bipyridine with aniline derivatives. One common method is the palladium-catalyzed C-H arylation of unprotected anilines, which allows for the direct functionalization of the aryl ring without the need for N-protection . This method involves the use of a palladium catalyst and a cooperating ligand, such as [2,2’-bipyridin]-6(1H)-one, to drive the chemoselectivity and regioselectivity of the reaction .
Industrial Production Methods
Industrial production of 2-([2,2’-Bipyridin]-5-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of greener and more sustainable methods, such as using recyclable catalysts and solvents, is an area of ongoing research.
Chemical Reactions Analysis
Types of Reactions
2-([2,2’-Bipyridin]-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bipyridine moiety to its corresponding dihydro form.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline group can yield nitroaniline derivatives, while oxidation can produce quinone derivatives.
Scientific Research Applications
2-([2,2’-Bipyridin]-5-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-([2,2’-Bipyridin]-5-yl)aniline exerts its effects involves its ability to coordinate with metal ions and interact with biological molecules. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with transition metals. These metal complexes can then participate in various catalytic and redox reactions, influencing molecular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A closely related compound that also acts as a bidentate ligand but lacks the aniline group.
Phenylpyridine: Another similar compound with a pyridine moiety attached to a phenyl group.
Uniqueness
2-([2,2’-Bipyridin]-5-yl)aniline is unique due to the presence of both the bipyridine and aniline moieties, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of reactions and form more diverse complexes compared to its individual components .
Properties
Molecular Formula |
C16H13N3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-(6-pyridin-2-ylpyridin-3-yl)aniline |
InChI |
InChI=1S/C16H13N3/c17-14-6-2-1-5-13(14)12-8-9-16(19-11-12)15-7-3-4-10-18-15/h1-11H,17H2 |
InChI Key |
APCIGQKBXHEBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)C3=CC=CC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


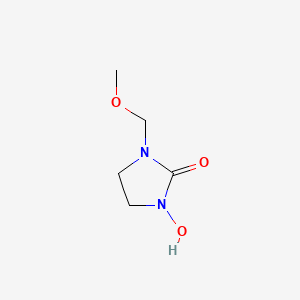

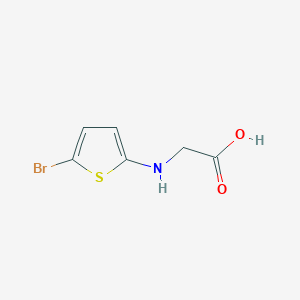
![[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13111367.png)
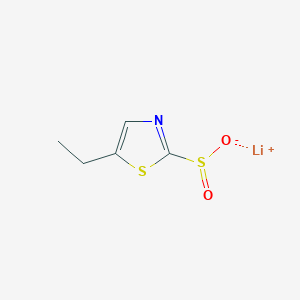
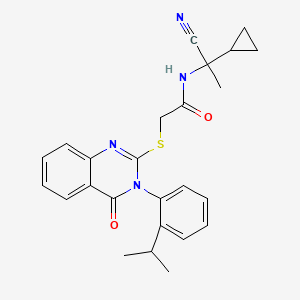

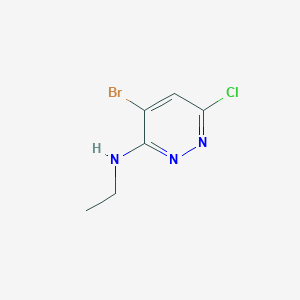
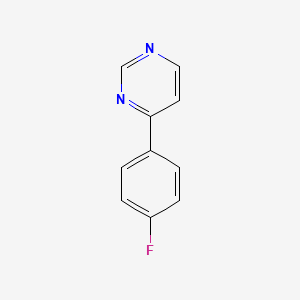
![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)
